![molecular formula C23H22BrN3O2S B11437790 8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437790.png)
8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-methoxybenzaldehyde and 4-ethylbenzylamine. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-ethylbenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with thiourea to form the pyridothiadiazine ring system.
Oxidation: The cyclized product is then oxidized to introduce the carbonitrile group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The bromine atom in the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting cellular processes. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-(5-chloro-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(5-fluoro-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring can significantly affect its interaction with molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H22BrN3O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22BrN3O2S/c1-3-15-4-7-17(8-5-15)26-13-27-22(28)11-18(20(12-25)23(27)30-14-26)19-10-16(24)6-9-21(19)29-2/h4-10,18H,3,11,13-14H2,1-2H3 |
InChI Key |
CQFYETPTJKSFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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